molecular formula C21H32N6O3 B1169434 (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride CAS No. 1212354-82-9

(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride

Cat. No.: B1169434
CAS No.: 1212354-82-9
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Description

(3-Amino-7-oxabicyclo[221]hept-5-en-2-yl)methanol;hydrochloride is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable bicyclic precursor with an amine under controlled conditions to introduce the amino group. This is followed by the addition of methanol to form the methanol derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and bicyclic structure. This gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1212354-82-9

Molecular Formula

C21H32N6O3

Molecular Weight

0

Synonyms

diexo-(3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol hydrochloride

Origin of Product

United States

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